REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[O:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2].[N+:18]([O-])([OH:20])=[O:19]>CC(O)=O>[CH2:16]([O:15][C:14]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:12]([N+:18]([O-:20])=[O:19])[CH:13]=1)[CH3:17]
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Name
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|
Quantity
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6.43 g
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Type
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reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)OCC)C=CC1OCC
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Name
|
|
Quantity
|
6.3 g
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Type
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reactant
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Smiles
|
[N+](=O)(O)[O-]
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C)OC1=CC(=C(C(=O)OCC)C=C1OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.175 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |